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Compound of Interest

Compound Name: MET kinase-IN-3

Cat. No.: B12416723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical structure,

and biological evaluation of MET kinase-IN-3, a potent and orally active inhibitor of the MET

tyrosine kinase. All quantitative data is presented in structured tables, and detailed

experimental protocols are provided. Signaling pathways and experimental workflows are

visualized using DOT language diagrams for enhanced clarity.

Chemical Structure and Properties
MET kinase-IN-3, also referred to as compound 8 in the primary literature, is a novel MET

inhibitor with a 1,6-naphthyridinone scaffold.

Chemical Name: 5-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)amino)-3-(4-

fluorophenyl)-1,6-naphthyridin-4(1H)-one

Molecular Formula: C₂₅H₁₆ClF₂N₅O₂

Molecular Weight: 491.88 g/mol

CAS Number: 1446324-02-2

Chemical Structure:
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MET Kinase Signaling Pathway
The MET tyrosine kinase signaling pathway plays a crucial role in cell proliferation, survival,

motility, and invasion. Its dysregulation is implicated in various cancers. The following diagram

illustrates the core components and interactions of this pathway.
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Caption: The MET Kinase Signaling Pathway and the inhibitory action of MET kinase-IN-3.
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Synthesis of MET Kinase-IN-3
The synthesis of MET kinase-IN-3 is achieved through a multi-step process, as detailed in the

following workflow.

Starting Materials
Step 1:

Synthesis of
1,6-naphthyridinone core

Step 2:
Coupling with

(4-fluorophenyl)acetic acid

Step 3:
Introduction of the

aminophenyl ether side chain
MET kinase-IN-3

Click to download full resolution via product page

Caption: Synthetic workflow for the preparation of MET kinase-IN-3.

Experimental Protocol for Synthesis
The synthesis of MET kinase-IN-3 is based on the procedures outlined by Wang MS, et al. in

the European Journal of Medicinal Chemistry (2020).

Step 1: Synthesis of the 1,6-Naphthyridinone Core

This step involves the construction of the core heterocyclic scaffold of the molecule. Specific

details on the starting materials and reaction conditions can be found in the supplementary

information of the cited publication.

Step 2: Coupling with (4-fluorophenyl)acetic acid

The 1,6-naphthyridinone core is coupled with (4-fluorophenyl)acetic acid using standard

peptide coupling reagents.

Step 3: Introduction of the Aminophenyl Ether Side Chain

The final key step involves a nucleophilic aromatic substitution reaction to introduce the 4-

((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenylamino side chain.

Purification: The final compound is purified by column chromatography on silica gel.

Characterization: The structure of MET kinase-IN-3 is confirmed by ¹H NMR, ¹³C NMR, and

high-resolution mass spectrometry (HRMS).
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Biological Activity and Evaluation
Quantitative Data Summary

Assay Type Parameter Value

MET Kinase Inhibition IC₅₀ 9.8 nM[1]

VEGFR2 Kinase Inhibition IC₅₀ 68 nM[1]

Experimental Protocols
MET Kinase Inhibition Assay

The inhibitory activity of MET kinase-IN-3 against the MET kinase was determined using a

standard in vitro kinase assay.

Reagents: Recombinant human MET kinase, ATP, and a suitable substrate peptide.

Procedure:

The MET kinase is incubated with varying concentrations of MET kinase-IN-3 in a kinase

reaction buffer.

The kinase reaction is initiated by the addition of ATP.

After a defined incubation period, the reaction is stopped.

The amount of phosphorylated substrate is quantified, typically using a luminescence-

based or fluorescence-based detection method.

Data Analysis: The IC₅₀ value, representing the concentration of the inhibitor required to

reduce enzyme activity by 50%, is calculated from the dose-response curve.

Antiproliferative Assay

The antiproliferative activity of MET kinase-IN-3 was evaluated against a panel of cancer cell

lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

assay.
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Cell Lines: A panel of human cancer cell lines with known MET status (e.g., amplified,

mutated, or wild-type).

Procedure:

Cells are seeded in 96-well plates and allowed to adhere overnight.

The cells are then treated with serial dilutions of MET kinase-IN-3 for a specified period

(e.g., 72 hours).

Following treatment, the MTT reagent is added to each well and incubated to allow for the

formation of formazan crystals by viable cells.

The formazan crystals are dissolved in a solubilization buffer.

The absorbance is measured at a specific wavelength (typically 570 nm) using a

microplate reader.

Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated

control cells, and the GI₅₀ (concentration for 50% growth inhibition) is determined.

Conclusion
MET kinase-IN-3 is a potent inhibitor of MET kinase with significant antiproliferative activity

against cancer cell lines. The synthetic route is well-defined, and standard biochemical and

cell-based assays have been utilized to characterize its biological profile. This technical guide

provides a foundational resource for researchers and drug development professionals

interested in the further investigation and potential clinical application of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to MET Kinase-IN-3:
Synthesis and Chemical Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12416723#met-kinase-in-3-synthesis-and-chemical-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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